REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[CH2:9](I)[CH3:10].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:9]([O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=1)[CH3:10] |f:2.3.4|
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
83.5 g
|
Type
|
reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
C(C)OC1=CC(=CC=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |